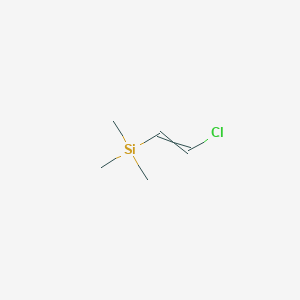

Silane, (2-chloroethenyl)trimethyl-

Vue d'ensemble

Description

Silane, (2-chloroethenyl)trimethyl- is an organosilicon compound with the molecular formula C5H11ClSi. It is a derivative of silane, where one of the hydrogen atoms is replaced by a (2-chloroethenyl) group and the remaining hydrogen atoms are replaced by three methyl groups. This compound is used in various chemical reactions and industrial applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Silane, (2-chloroethenyl)trimethyl- typically involves the reaction of trimethylchlorosilane with vinyl chloride in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of Silane, (2-chloroethenyl)trimethyl- is carried out in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This ensures a steady supply of the compound for various applications.

Types of Reactions:

Substitution Reactions: Silane, (2-chloroethenyl)trimethyl- can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

Addition Reactions: The compound can participate in addition reactions with various nucleophiles, leading to the formation of new carbon-silicon bonds.

Reduction Reactions: It can act as a reducing agent in certain chemical reactions, donating hydride ions to other molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions.

Addition Reactions: Reagents such as Grignard reagents and organolithium compounds are commonly used. These reactions often require anhydrous conditions and low temperatures.

Reduction Reactions: Reagents such as lithium aluminum hydride and sodium borohydride are used in the presence of solvents like tetrahydrofuran or diethyl ether.

Major Products Formed:

Substitution Reactions: The major products are typically silanes with different functional groups replacing the chlorine atom.

Addition Reactions: The products are often organosilicon compounds with new carbon-silicon bonds.

Reduction Reactions: The products are usually the reduced forms of the reactants, with the silane acting as the reducing agent.

Applications De Recherche Scientifique

2.1. Adhesion Promotion

Silane compounds are widely utilized as adhesion promoters in various applications, including:

- Composite Materials : They improve the bonding between inorganic fillers (like silica or alumina) and organic resins, enhancing the mechanical properties of composites .

- Dental Materials : In dental applications, silanes enhance the adhesion of resin composites to dental ceramics and metals, significantly improving the longevity and performance of dental restorations .

2.2. Surface Modification

Silane, (2-chloroethenyl)trimethyl- can modify surface properties to achieve desired characteristics such as:

- Water Repellency : Applied as a surface treatment for concrete and masonry, it provides hydrophobic properties that prevent moisture penetration .

- Chemical Resistance : The compound can enhance the resistance of surfaces to chemicals and UV degradation, making it suitable for outdoor applications .

3.1. Coatings and Sealants

The compound is used in:

- Sealants : It forms strong bonds with substrates like concrete and metal, making it effective for waterproofing applications .

- Coatings : Silanes are used to create protective coatings that resist staining and wear, particularly in construction materials exposed to harsh environments .

3.2. Electronics

In the electronics industry, silanes play a crucial role in:

- PCB Manufacturing : They are employed as coupling agents to improve the adhesion of coatings on printed circuit boards (PCBs), enhancing durability and performance .

- Encapsulation : Silanes help encapsulate semiconductor devices, providing moisture protection and mechanical stability .

4.1. Dental Applications

A study published in the Journal of Oral Science highlighted the effectiveness of silane coupling agents in improving the bond strength between resin composites and dental ceramics. The research demonstrated that using silanes resulted in significantly lower failure rates in dental restorations compared to non-silanized surfaces .

4.2. Concrete Treatments

Research conducted on concrete treatments showed that silane-based products effectively reduced water absorption in masonry structures, leading to enhanced durability against freeze-thaw cycles. The treated surfaces exhibited significantly lower efflorescence and improved aesthetic preservation over time .

Mécanisme D'action

The mechanism of action of Silane, (2-chloroethenyl)trimethyl- involves the formation of reactive intermediates that can participate in various chemical reactions. The (2-chloroethenyl) group can undergo nucleophilic attack, leading to the formation of new bonds. The trimethylsilyl group can stabilize reactive intermediates, making the compound a versatile reagent in organic synthesis.

Comparaison Avec Des Composés Similaires

Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH. It is less reactive than Silane, (2-chloroethenyl)trimethyl- due to the absence of the (2-chloroethenyl) group.

Chlorotrimethylsilane: An organosilicon compound with the formula (CH3)3SiCl. It is similar in reactivity but lacks the vinyl group, making it less versatile in certain reactions.

Uniqueness: Silane, (2-chloroethenyl)trimethyl- is unique due to the presence of both the (2-chloroethenyl) group and the trimethylsilyl group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis and industrial applications.

Activité Biologique

Silane, (2-chloroethenyl)trimethyl- (also known as chlorotrimethylsilane) is a compound with significant industrial applications, particularly in the fields of organic synthesis and materials science. This article focuses on its biological activity, including genotoxicity, cytotoxicity, and potential environmental impacts. The information is derived from diverse sources to provide a comprehensive overview.

- Chemical Formula : CHClSi

- Molecular Weight : 136.69 g/mol

- CAS Number : 1530-29-0

Hydrolysis and Decomposition

Silane, (2-chloroethenyl)trimethyl- hydrolyzes rapidly in water to form hydrogen chloride and trimethylsilanol. This decomposition can lead to the formation of hexa- and dimethyldisiloxanes, which have distinct biological implications due to their different reactivity profiles .

Genotoxicity Studies

Genotoxicity refers to the ability of a substance to damage genetic information in cells, which can lead to mutations and cancer. Several studies have investigated the genotoxic potential of silane compounds:

-

In Vitro Studies :

- S. typhimurium : In tests using various strains of Salmonella typhimurium, chlorotrimethylsilane exhibited weak mutagenic activity. Specifically, a weak positive response was observed in strain TA100 both with and without metabolic activation systems .

- Mouse L5178Y Lymphoma Cells : The compound did not induce gene mutations or sister chromatid exchanges but showed a significant increase in chromosome aberrations in the absence of metabolic activation .

- In Vivo Studies :

Cytotoxicity

Cytotoxicity assessments reveal that chlorotrimethylsilane can exhibit toxic effects on various cell types, particularly at higher concentrations. These effects are primarily attributed to its hydrolysis products, which can be more reactive and damaging than the parent compound.

Environmental Impact

Chlorinated silanes like silane, (2-chloroethenyl)trimethyl- are known for their persistence in the environment and potential bioaccumulation. Their degradation products can be toxic to aquatic life and may disrupt microbial communities essential for bioremediation processes.

Case Study 1: Genotoxic Effects on Bacterial Strains

A study conducted by Mortelmans et al. evaluated the mutagenicity of silane compounds in various Salmonella strains. The results indicated that while some strains showed positive responses under certain conditions, others did not exhibit mutagenic effects, suggesting variability based on metabolic activation states .

Case Study 2: Environmental Monitoring

Research has shown that sites contaminated with chlorinated compounds, including silane derivatives, often exhibit altered microbial populations. For instance, a study at a contaminated groundwater site revealed that certain bacteria capable of dehalogenating vinyl chloride were inhibited by high concentrations of silanes .

Summary Table of Biological Activity

| Test System | Concentration Range | Activation System | Response |

|---|---|---|---|

| S. typhimurium (TA100) | 0.001 - 5 µL/plate | - | Weak positive response |

| S. typhimurium (TA100) | 0.001 - 5 µL/plate | + S9 | Negative |

| Mouse L5178Y lymphoma cells | Various doses | -/+ S9 | No gene mutations; chromosome aberrations noted |

| Rat bone marrow assay | Up to 74 mg/kg | N/A | No significant genotoxic effects |

Propriétés

IUPAC Name |

2-chloroethenyl(trimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClSi/c1-7(2,3)5-4-6/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVZYAYLNUGRBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C=CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341929 | |

| Record name | Silane, (2-chloroethenyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5138-43-2 | |

| Record name | Silane, (2-chloroethenyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.